molecular formula C20H24N2O3S B13412517 N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide

Cat. No.: B13412517
M. Wt: 372.5 g/mol
InChI Key: JALJERDYWWNPBY-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, a sulfonamide group, and an ethyl-phenyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process might include steps like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it might inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-methyl-phenyl)-methanesulfonamide
  • N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-propyl-phenyl)-methanesulfonamide

Uniqueness

N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide stands out due to its specific ethyl-phenyl substituent, which may confer unique pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C20H24N2O3S/c1-3-16-8-6-7-11-19(16)22(26(2,24)25)15-20(23)21-13-12-17-9-4-5-10-18(17)14-21/h4-11H,3,12-15H2,1-2H3

InChI Key

JALJERDYWWNPBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C

Origin of Product

United States

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